Tert-butyl 3-hydroxypent-4-enylcarbamate
Overview
Description
Scientific Research Applications
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a category that includes compounds like tert-butyl 3-hydroxypent-4-enylcarbamate, have been synthesized from aldehydes and are used as building blocks in organic synthesis. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, indicating their utility in synthetic chemistry (Guinchard, Vallée, & Denis, 2005).
The metabolism of tert-butyl phenyl N-methylcarbamates, which are structurally related to tert-butyl 3-hydroxypent-4-enylcarbamate, has been studied in insects and mammals. These studies have identified several oxidation products formed by hydroxylation, providing insights into the biochemical processing of similar compounds (Douch & Smith, 1971).
A study on butylated hydroxytoluene and its methylcarbamate derivative, terbucarb, explored their comparative cytotoxic effects on isolated rat hepatocytes. This research offers perspectives on the toxicity and metabolic pathways of tert-butyl carbamates in biological systems (Nakagawa, Yaguchi, & Suzuki, 1994).
A carbocyclic analogue of a protected β-d-2-deoxyribosylamine was developed using tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, showcasing the role of tert-butyl carbamates in the synthesis of nucleotide analogues (Ober, Marsch, Harms, & Carell, 2004).
Tert-butyl hydroperoxide, another related compound, has been used to study oxidative stress in mammalian cells, highlighting the relevance of tert-butyl compounds in understanding cellular responses to oxidative damage (Altman et al., 1993).
properties
IUPAC Name |
tert-butyl N-(3-hydroxypent-4-enyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-8(12)6-7-11-9(13)14-10(2,3)4/h5,8,12H,1,6-7H2,2-4H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHOKBUVSSOLQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-hydroxypent-4-enylcarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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